Arthrofactin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

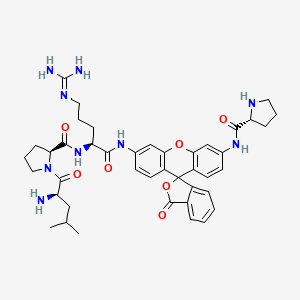

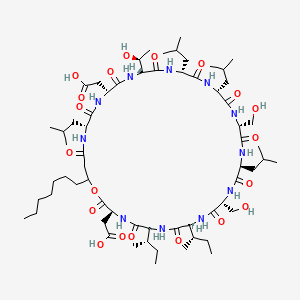

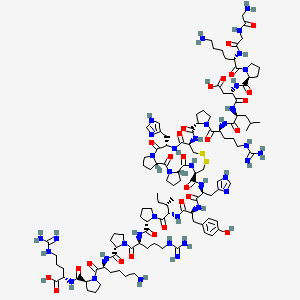

Arthrofactin is a cyclic lipodepsipeptide produced by the bacterium Pseudomonas fluorescens MIS38 . It was first isolated in 1993 and is known for its high surface activity . The compound consists of an undecapeptide sequence linked to a 3R-hydroxydecanoic acid moiety at the N-terminus . This compound has garnered significant interest due to its potent biosurfactant properties, making it a valuable compound in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Arthrofactin is synthesized by a nonribosomal peptide synthetase (NRPS) complex encoded by the genes arfA, arfB, and arfC . The biosynthesis involves the activation of amino acids by adenylation domains, followed by their transfer to thiolation domains, and subsequent condensation to form the peptide chain . The final product is cyclized to form the lipodepsipeptide structure .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Pseudomonas fluorescens MIS38 under controlled conditions. The production levels can be enhanced by overexpressing the arfD and arfE genes, which encode a putative periplasmic protein and an ATP-binding cassette transporter, respectively . The compound is then extracted from the culture supernatant using methanol after acid precipitation .

Analyse Des Réactions Chimiques

Types of Reactions: Arthrofactin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, carboxyl, and amino groups in its structure .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions typically occur under mild conditions to preserve the integrity of the peptide structure .

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit altered biological activities and surface properties .

Applications De Recherche Scientifique

Arthrofactin has a wide range of scientific research applications due to its unique properties:

Mécanisme D'action

Arthrofactin exerts its effects through its amphipathic structure, which allows it to interact with cell membranes and disrupt their integrity . The compound targets various molecular pathways, including those involved in microbial adhesion and biofilm formation . Its biosurfactant properties enable it to reduce surface tension and enhance the bioavailability of hydrophobic compounds .

Comparaison Avec Des Composés Similaires

Arthrofactin belongs to the amphisin group of cyclic lipodepsipeptides, which includes compounds like amphisin, tensin, lokisin, anikasin, milkisins, and stechlisins . Compared to these compounds, this compound exhibits higher surface activity and broader antimicrobial spectrum . Its unique structure, characterized by the presence of a 3R-hydroxydecanoic acid moiety, distinguishes it from other similar compounds .

Propriétés

Formule moléculaire |

C64H111N11O20 |

|---|---|

Poids moléculaire |

1354.6 g/mol |

Nom IUPAC |

2-[(3S,6S,9S,12R,15S,18R,21R,24R,27R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid |

InChI |

InChI=1S/C64H111N11O20/c1-15-18-19-20-21-22-39-27-48(79)65-40(23-32(4)5)54(84)68-44(28-49(80)81)58(88)75-53(38(14)78)63(93)69-43(26-35(10)11)55(85)66-41(24-33(6)7)56(86)71-46(30-76)59(89)67-42(25-34(8)9)57(87)72-47(31-77)60(90)73-52(37(13)17-3)62(92)74-51(36(12)16-2)61(91)70-45(29-50(82)83)64(94)95-39/h32-47,51-53,76-78H,15-31H2,1-14H3,(H,65,79)(H,66,85)(H,67,89)(H,68,84)(H,69,93)(H,70,91)(H,71,86)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,80,81)(H,82,83)/t36-,37-,38-,39?,40+,41+,42-,43+,44+,45-,46+,47+,51-,52-,53+/m0/s1 |

Clé InChI |

HXMCERBOSXQYRH-KSVGBCIHSA-N |

SMILES isomérique |

CCCCCCCC1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC(=O)O)[C@@H](C)CC)[C@@H](C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)[C@H](C)O)CC(=O)O)CC(C)C |

SMILES canonique |

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(=O)O)C(C)CC)C(C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)C(C)O)CC(=O)O)CC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)

![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)